molecular formula C30H22BrN3O3 B2759972 6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 202821-44-1

6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2759972
CAS No.: 202821-44-1
M. Wt: 552.428
InChI Key: QRKBNEFHFWTVGW-UHFFFAOYSA-N
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Description

6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H22BrN3O3 and its molecular weight is 552.428. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactive Compound Development

  • The compound has been used in the synthesis of potentially bioactive compounds, as demonstrated in the reaction of 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan with various reagents to form pyrazoline derivatives, which are explored for their biological activities (Abdel Hafez, Ahmed, & Haggag, 2001).

Antitubercular Activity

Analgesic and Anti-inflammatory Properties

  • Derivatives of this compound have been screened for antifertility, analgesic, and anti-inflammatory activities, with one derivative showing potent anti-inflammatory properties, exceeding the values of phenyl butazone and aspirin (Sharada, Ratna, & Rao, 1987).

Computational and Structural Studies

  • Computational studies and in vitro anti-tuberculosis activities of derivatives of this compound have been conducted, providing insights into the structural and functional aspects relevant to drug development (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

Antimicrobial Activity

  • Several studies have explored the synthesis and antimicrobial activity of quinazolinone derivatives of this compound, suggesting potential applications in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Cytotoxic Activity for Cancer Research

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole intermediate, which is then coupled with the quinoline derivative to form the final product.", "Starting Materials": [ "4-methylbenzoyl chloride", "furan-2-carbaldehyde", "ethyl acetoacetate", "aniline", "2-bromo-4-phenylquinoline", "hydrazine hydrate", "sodium hydroxide", "potassium carbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazole", "a. Dissolve 4-methylbenzoyl chloride (1.0 eq) in dry ether and add furan-2-carbaldehyde (1.2 eq) and hydrazine hydrate (1.2 eq).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with water and dry it under vacuum.", "Step 2: Synthesis of 6-bromo-3-(5-(furan-2-yl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinoline-2(1H)-one", "a. Dissolve 2-bromo-4-phenylquinoline (1.0 eq) and the pyrazole intermediate from step 1 (1.2 eq) in dry ethanol.", "b. Add potassium carbonate (1.5 eq) and heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with water and dry it under vacuum.", "e. Dissolve the solid product in acetic acid and filter the solution.", "f. Add water to the filtrate and extract the product with diethyl ether.", "g. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under vacuum.", "h. Recrystallize the product from ethanol to obtain the final compound." ] }

CAS No.

202821-44-1

Molecular Formula

C30H22BrN3O3

Molecular Weight

552.428

IUPAC Name

6-bromo-3-[3-(furan-2-yl)-2-(4-methylbenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H22BrN3O3/c1-18-9-11-20(12-10-18)30(36)34-25(26-8-5-15-37-26)17-24(33-34)28-27(19-6-3-2-4-7-19)22-16-21(31)13-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35)

InChI Key

QRKBNEFHFWTVGW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6

solubility

not available

Origin of Product

United States

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